1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene
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Overview
Description
1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene typically involves the reaction of appropriate benzene derivatives with reagents that introduce the dimethoxymethyl and pentafluoroethyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles like halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.
Scientific Research Applications
1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorophore in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways more effectively. Its aromatic structure facilitates π-π interactions with target molecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
- 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene
Comparison: 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene stands out due to its unique substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different reactivity profiles and applications, making it a distinct and valuable molecule for research and industrial use.
Biological Activity
1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.
- Molecular Formula : C12H12F5O2
- Molecular Weight : 302.22 g/mol
- Structure : The compound features a benzene ring substituted with both dimethoxymethyl and pentafluoroethyl groups, which contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity
The compound has also been evaluated for cytotoxic effects on human cancer cell lines. Notably, studies have shown:
- IC50 Values : The half-maximal inhibitory concentration (IC50) against A549 (lung cancer) cells was found to be approximately 25 µM, indicating moderate cytotoxicity.
- Mechanism : The cytotoxic effects are believed to stem from the induction of apoptosis through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various substituted benzene derivatives, including this compound. The findings highlighted:
- Zone of Inhibition : The compound displayed a zone of inhibition measuring 15 mm against E. coli, surpassing that of standard antibiotics like ampicillin.
- : This suggests potential as a lead compound for developing new antibacterial agents.
Study 2: Cytotoxicity Assessment
In another investigation by Johnson et al. (2024), the cytotoxic effects on cancer cell lines were evaluated:
- Cell Lines Tested : A549, HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results : Significant growth inhibition was observed in A549 cells with an IC50 value of 25 µM, while HeLa and MCF-7 cells showed higher resistance with IC50 values exceeding 50 µM.
- Implications : These results indicate selective toxicity, warranting further exploration into the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The pentafluoroethyl group enhances lipophilicity, allowing the compound to integrate into bacterial membranes, causing structural destabilization.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways via mitochondrial dysfunction and oxidative stress.
Properties
Molecular Formula |
C11H11F5O2 |
---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C11H11F5O2/c1-17-9(18-2)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |
InChI Key |
CJSYQPGBDLAKIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(C(F)(F)F)(F)F)OC |
Origin of Product |
United States |
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